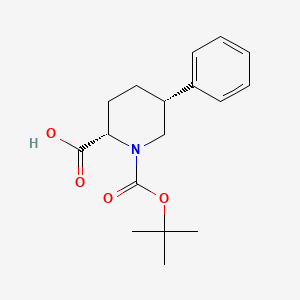

(2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpiperidine-2-carboxylic acid

Description

(2S,5R)-1-(tert-Butoxycarbonyl)-5-phenylpiperidine-2-carboxylic acid (CAS: 221352-49-4) is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a phenyl substituent at the 5-position, and a carboxylic acid moiety at the 2-position. This compound is widely utilized in medicinal chemistry as a building block for peptide synthesis and as an intermediate in the development of protease inhibitors and other bioactive molecules . Its stereochemistry (2S,5R) and rigid piperidine scaffold contribute to its role in modulating target binding affinity and metabolic stability.

Properties

IUPAC Name |

(2S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(9-10-14(18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISWNSOUPGGKNK-KBPBESRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](CC[C@H]1C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpiperidine-2-carboxylic acid typically involves the protection of the amine group in the piperidine ring with a tert-butoxycarbonyl group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Deprotection of the Boc group can be achieved using TFA, hydrochloric acid (HCl) in methanol, or other acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine form of the compound.

Scientific Research Applications

Chiral Building Block

The compound serves as a valuable chiral building block in the synthesis of complex organic molecules. Its specific stereochemistry allows for the creation of various derivatives that can be tailored for specific biological activities.

Pharmaceutical Synthesis

It is commonly used as an intermediate in the synthesis of pharmaceuticals, including:

- Antiviral Agents: The compound has been explored for its potential in developing antiviral drugs targeting viruses such as SARS-CoV-2.

- Anticancer Agents: Its derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms.

Case Studies and Research Findings

-

Inhibition of SARS-CoV-2 Main Protease:

- A study demonstrated that derivatives of (2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpiperidine-2-carboxylic acid exhibited inhibitory effects on the main protease of SARS-CoV-2. The compound's structure facilitated interactions with the active site of the protease, leading to reduced viral replication .

- Development of Anticancer Compounds:

- Chiral Synthesis in Medicinal Chemistry:

Mechanism of Action

The mechanism of action of (2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpiperidine-2-carboxylic acid involves its role as a protecting group for amines. The Boc group stabilizes the amine functionality during chemical reactions, preventing unwanted side reactions. The deprotection process involves the cleavage of the Boc group under acidic conditions, releasing the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine Derivatives

a. Fluorinated Analogs

- (2S,5R)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid (CAS: 2165534-63-2) Key Differences: Replaces the phenyl group with a fluorine atom at the 5-position. Molecular weight is reduced to 247.26 g/mol compared to the phenyl analog (305.37 g/mol) .

b. Hydroxyl-Substituted Analogs

- (2S,5S)-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid (CAS: 1487347-86-3)

- Key Differences : Features a hydroxyl group (instead of phenyl) at the 5-position and stereochemistry (5S).

- Impact : Increased polarity due to the hydroxyl group enhances aqueous solubility but may reduce membrane permeability. The stereochemical shift (5R → 5S) alters spatial orientation, affecting interactions with chiral targets .

c. Methyl-Substituted Analogs

- (2R,5S)-1-[(tert-Butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid (CAS: 1430078-02-6) Key Differences: Methyl substituent at the 5-position and inverted stereochemistry (2R,5S). Boiling point is 359.5°C, higher than the phenyl analog due to reduced molecular weight (243.30 g/mol) .

Ring Size Variations: Piperidine vs. Pyrrolidine Derivatives

a. (2S,5R)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid (CAS: 221352-49-4)

- Key Differences : Five-membered pyrrolidine ring instead of six-membered piperidine.

- Impact : Reduced ring strain in pyrrolidine may enhance conformational flexibility, but the smaller ring size limits spatial accommodation for bulky substituents. This compound is often used in constrained peptide design .

b. (2S,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid

Functional Group Modifications in Heterocyclic Scaffolds

a. (4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid

- Key Differences : Oxazolidine ring (oxygen and nitrogen heteroatoms) replaces piperidine.

- The 4-methoxyphenyl group increases electron density, altering reactivity .

b. (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5)

- Key Differences : Substituents at positions 3 and 4 (vs. 2 and 5 in the target compound).

- Impact : Altered spatial arrangement affects docking into enzyme active sites. Molecular weight is identical (305.37 g/mol), but pharmacological activity varies significantly .

Biological Activity

(2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpiperidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C16H21NO4

- CAS Number : 2382598-06-1

Chemical Structure

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in combating drug-resistant pathogens and its anticancer effects.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds, including this compound, exhibit notable antimicrobial properties. A study demonstrated that related piperidine derivatives showed structure-dependent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 1 | S. aureus | 64 µg/mL |

| Compound 2 | E. faecalis | 128 µg/mL |

| Compound 3 | C. difficile | >128 µg/mL |

The study indicated that the transformation of certain derivatives enhanced their activity against methicillin-resistant strains, suggesting that modifications to the piperidine structure could yield more effective antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial potential, the compound has shown promise in anticancer applications. Research on related compounds has indicated significant cytotoxic effects against various cancer cell lines. For instance, a derivative with a similar piperidine structure demonstrated high anticancer activity in A549 human pulmonary cancer cell cultures .

Table 2: Anticancer Activity of Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 (lung cancer) | 15 µM |

| Compound B | HeLa (cervical cancer) | 20 µM |

These findings suggest that further exploration of this compound and its derivatives could lead to the development of novel therapeutic agents targeting both microbial infections and cancer.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry focused on synthesizing and testing various piperidine derivatives for their antimicrobial efficacy. The results indicated that specific modifications to the piperidine ring significantly improved activity against resistant strains of bacteria .

Case Study 2: Anticancer Effects

Another research project investigated the anticancer properties of piperidine derivatives in vitro. The study highlighted that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index for future drug development .

Q & A

Advanced Research Question

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases. Retention time shifts indicate epimeric contaminants .

- NMR spectroscopy : NOESY or ROESY experiments to confirm spatial arrangement of substituents (e.g., coupling constants for axial vs. equatorial phenyl groups) .

- X-ray crystallography : Resolve absolute configuration by growing single crystals in ethanol/water mixtures .

Contradiction Alert : Conflicting reports on epimerization risks under acidic conditions—validate stability via pH-controlled studies .

How does the compound’s stability vary under different storage and experimental conditions?

Advanced Research Question

- Thermal stability : Decomposition observed above 150°C (TGA data). Store at –20°C in inert atmospheres to prevent Boc deprotection .

- pH sensitivity : Hydrolysis of the Boc group occurs below pH 3. Avoid strong acids; use neutral buffers for biological assays .

- Light sensitivity : UV-Vis studies show no degradation under standard lab lighting, but prolonged UV exposure induces racemization .

Methodological Recommendation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to simulate long-term storage .

What strategies resolve contradictions in reported synthetic yields or stereochemical outcomes?

Advanced Research Question

Discrepancies often arise from:

- Reagent quality : Trace moisture in Boc₂O reduces yields. Use freshly distilled solvents and molecular sieves .

- Catalyst variability : Screen alternative catalysts (e.g., Pd/C vs. Rh complexes) for hydrogenation steps .

- Analytical limitations : Cross-validate results using orthogonal methods (e.g., compare HPLC with polarimetry) .

Case Study : A 2024 study achieved 82% yield using microwave-assisted synthesis (80°C, 30 min), reducing side reactions .

What are the emerging applications of this compound in drug discovery?

Advanced Research Question

- Peptide mimetics : The piperidine core mimics proline residues, enhancing protease resistance in peptidomimetic drugs .

- Kinase inhibitors : Carboxylic acid moiety chelates metal ions in catalytic pockets (e.g., JAK2 inhibitors) .

- Prodrug development : Boc group facilitates controlled release via enzymatic cleavage in vivo .

Research Gap : Limited data on in vivo pharmacokinetics—prioritize radiolabeling studies for bioavailability assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.